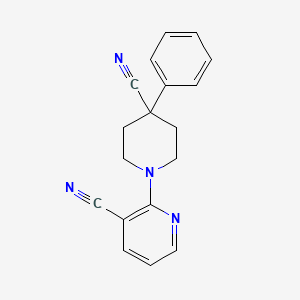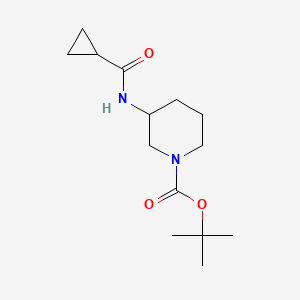![molecular formula C14H12N4O2S B12248953 [(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid](/img/structure/B12248953.png)
[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine ring fused with a phenylacetic acid moiety. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The phenylacetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylacetic acid moiety.
Scientific Research Applications
2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The triazolopyrimidine ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: A closely related compound with similar biological activities.
7-aryl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidines: These compounds share the triazolopyrimidine core and exhibit similar chemical reactivity.
Uniqueness
2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid is unique due to the presence of both the sulfanyl group and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C14H12N4O2S/c1-9-7-11(18-14(17-9)15-8-16-18)21-12(13(19)20)10-5-3-2-4-6-10/h2-8,12H,1H3,(H,19,20) |
InChI Key |
HEMVHHGDLAWWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)SC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoro-4-methylpyridine](/img/structure/B12248875.png)

![11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12248883.png)
![N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B12248884.png)
![2-(2-Methylphenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12248892.png)
![3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B12248898.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12248903.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B12248905.png)
![2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12248912.png)
![3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12248914.png)


![3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B12248943.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12248948.png)
